4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE
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Overview
Description
4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a pyridine ring, which is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine derivative of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving thiophene and pyridine derivatives.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. The binding of the compound to its target can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-N-(6-METHYL-2-PYRIDINYL)-2-PROPOXYBENZENESULFONAMIDE: This compound has a similar structure but contains a benzenesulfonamide group instead of a thiophene carboxamide group.
4,5-DIMETHYL-N-(2-PYRIDINYL)-3-THIOPHENECARBOXAMIDE: This compound is similar but has a different substitution pattern on the pyridine ring.
Uniqueness
4,5-DIMETHYL-N-(3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(2)16-7-11(8)12(15)14-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVIYXCMXOGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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